molecular formula C20H21NO3 B6664104 4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid

4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid

Cat. No.: B6664104
M. Wt: 323.4 g/mol
InChI Key: OAWYOPKYWNADAM-UHFFFAOYSA-N
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Description

4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a benzyl group attached to a dihydroisoquinoline moiety, which is further linked to a butanoic acid chain with a keto group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core. This can be achieved through the Pomeranz-Fritsch reaction, where benzylamine reacts with glyoxal in the presence of an acid catalyst to form the isoquinoline ring.

    Reduction and Benzylation: The isoquinoline core is then reduced to form the dihydroisoquinoline derivative. This is followed by benzylation, where a benzyl group is introduced to the nitrogen atom of the dihydroisoquinoline ring.

    Formation of the Butanoic Acid Chain: The final step involves the introduction of the butanoic acid chain with a keto group. This can be achieved through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3,4-dihydroisoquinoline: Lacks the butanoic acid chain.

    4-oxo-4-phenylbutanoic acid: Lacks the isoquinoline moiety.

    N-benzylisoquinoline: Lacks the dihydro and butanoic acid functionalities.

Uniqueness

4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid is unique due to the combination of the isoquinoline core, benzyl group, and butanoic acid chain with a keto group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1-benzyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19(10-11-20(23)24)21-13-12-16-8-4-5-9-17(16)18(21)14-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWYOPKYWNADAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC3=CC=CC=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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